(R)-3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol
Description
Properties
Molecular Formula |
C10H12F3NO |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
(3R)-3-amino-3-[4-(difluoromethyl)-2-fluorophenyl]propan-1-ol |
InChI |
InChI=1S/C10H12F3NO/c11-8-5-6(10(12)13)1-2-7(8)9(14)3-4-15/h1-2,5,9-10,15H,3-4,14H2/t9-/m1/s1 |
InChI Key |
FKVOFDQJVSCRNU-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)F)F)[C@@H](CCO)N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)F)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Enantioselective Catalytic Hydrogenation of Imines or Enamines
One of the most established strategies for synthesizing chiral amino alcohols like (R)-3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol involves the enantioselective hydrogenation of corresponding imine or enamine intermediates derived from the fluorinated aromatic aldehydes or ketones.
Catalysts and Ligands: Ruthenium- or iridium-based catalysts with chiral diamine or phosphine-oxazoline ligands (e.g., RuPHOX) have demonstrated high enantioselectivity (>95% ee) in similar systems involving fluorinated aromatic substrates.
Reaction Conditions: Mild hydrogen pressure (1–10 atm) and moderate temperatures (room temperature to 50 °C) are typically employed to preserve sensitive fluorinated groups and maximize enantioselectivity.
Substrate Scope: The presence of fluorine substituents on the aromatic ring can influence catalyst activity and selectivity due to electronic and steric effects. For example, substitution at the 2-position (ortho) may reduce reactivity due to steric hindrance.
Multi-Step Synthetic Routes via Fluorinated Precursors
The synthesis often begins with a fluorinated benzaldehyde or benzyl halide precursor bearing the difluoromethyl and fluorine substituents:
Step 1: Formation of the Chiral Intermediate
The key intermediate, an imine or Schiff base, is formed by condensation of the fluorinated aldehyde with an amine source under controlled conditions.
Step 2: Enantioselective Reduction
The imine is reduced to the chiral amino alcohol using catalytic asymmetric hydrogenation as described above.
Step 3: Purification and Isolation
The product is isolated by crystallization or chromatography, ensuring high optical purity.
Alternative Synthetic Approaches
Asymmetric Aminohydroxylation: Direct aminohydroxylation of fluorinated alkenes with chiral catalysts can provide access to amino alcohols, but this method is less common for complex fluorinated substrates due to regio- and stereoselectivity challenges.
Chiral Pool Synthesis: Starting from naturally occurring chiral amino alcohols or amino acids, chemical modification can introduce the fluorinated aromatic moiety, but this often involves multiple steps and lower overall yields.
Patent-Reported Methods
Patent literature describes related synthetic processes involving substituted phenyl derivatives and fluorinated groups:
Use of substituted phenyloxazin-diones as starting materials, reacted with hydrazine hydrate to yield amino derivatives, under mild temperatures (-30 °C to +80 °C) in inert solvents.
One-step reactions from substituted phenyloxazin-diones facilitate efficient preparation of amino-phenyl derivatives, which could be adapted for the difluoromethyl-fluorophenyl system.
Reaction conditions are generally mild, with stirring and controlled addition of reagents to optimize yield and purity.
Data Table Summarizing Key Preparation Parameters
| Preparation Step | Conditions/Details | Notes |
|---|---|---|
| Starting Materials | Fluorinated benzaldehyde or benzyl halide | Must bear 4-(difluoromethyl)-2-fluoro substitution |
| Imine Formation | Condensation with amine (e.g., ammonia or primary amine) | Mild heating, inert solvent |
| Catalytic Asymmetric Hydrogenation | Ru or Ir catalyst with chiral ligand, H2 (1–10 atm), 20–50 °C | High enantioselectivity (>95% ee) achievable |
| Alternative Aminohydroxylation | Chiral osmium or other metal catalysts | Less common, regioselectivity challenges |
| Purification | Crystallization or chromatography | Optical purity critical |
| Patent Method | Reaction of phenyloxazin-diones with hydrazine hydrate, -30 to 80 °C | One-step, scalable process |
Research Findings and Considerations
Enantioselectivity: The choice of chiral ligand and catalyst is crucial, with RuPHOX and related ligands providing excellent enantiomeric excess in similar fluorinated substrates.
Steric Effects: Ortho-substitution on the aromatic ring, such as 2-fluoro, can reduce catalytic efficiency due to steric hindrance, requiring optimization of reaction conditions.
Functional Group Tolerance: The difluoromethyl group is generally stable under hydrogenation conditions but requires careful control to avoid defluorination or side reactions.
Scalability: Patent methods suggest that starting from phenyloxazin-dione derivatives can allow scalable synthesis with fewer steps and easier purification.
Biological Relevance: The fluorinated chiral amino alcohols have potential as kinase inhibitors and other biological targets, making enantioselective synthesis critical for activity studies.
Chemical Reactions Analysis
Types of Reactions
®-3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives such as ketones, aldehydes, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Structural Features
The compound's structure includes:
- A chiral center at the carbon atom adjacent to the amino group.
- A difluoromethyl group that may enhance lipophilicity and bioavailability.
- A fluorinated phenyl ring that can interact with various biological targets.
Medicinal Chemistry
(R)-3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol is investigated for its potential as a therapeutic agent. Its unique properties may allow it to interact with specific biological targets, making it a candidate for drug development.
Potential Therapeutic Uses
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction.
- Neuroprotective Effects : The compound's structural characteristics may allow it to cross the blood-brain barrier, presenting potential applications in neurodegenerative diseases.
Synthetic Organic Chemistry
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable in organic synthesis.
Key Reactions
- Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
- Coupling Reactions : The difluoromethyl group enhances the compound's reactivity in coupling reactions, facilitating the formation of carbon-carbon bonds.
Biological Studies
Research involving this compound focuses on its interactions with biological systems.
Binding Studies
Studies are being conducted to evaluate the binding affinity of this compound to various receptors and enzymes, which is crucial for understanding its pharmacodynamics.
Structure-Activity Relationship (SAR) Studies
The unique combination of fluorinated groups in this compound allows for SAR studies to identify how structural modifications affect biological activity.
Case Study 1: Anticancer Potential
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. Mechanistic studies indicate that these compounds may disrupt microtubule formation during mitosis.
Case Study 2: Neuroprotective Effects
A recent study evaluated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could mitigate neuronal cell death through modulation of apoptotic pathways.
Mechanism of Action
The mechanism of action of ®-3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of β-amino alcohols with aryl substituents. Structural analogs vary in halogenation patterns, aromatic substitution positions, and functional groups, leading to differences in physicochemical properties and biological activity. Below is a systematic comparison:
Structural Analogs and Key Differences
Stability and Reactivity
- Metabolic Stability: The difluoromethyl group in the target compound reduces oxidative metabolism compared to non-fluorinated analogs like (R)-3-amino-3-(4-bromophenyl)propan-1-ol .
- Acid Sensitivity: Unlike TOZ derivatives (e.g., compounds 1a and 1b in ), which degrade in simulated gastric fluid, fluorinated β-amino alcohols generally exhibit superior acid stability due to electron-withdrawing fluorine atoms .
Biological Activity
(R)-3-amino-3-(4-(difluoromethyl)-2-fluorophenyl)propan-1-ol, with the CAS number 1447428-42-3, is a fluorinated amino alcohol that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure features a branched chain with a difluoromethyl and fluorophenyl substituent, which may influence its pharmacological properties.
- Molecular Formula : C10H12F3NO
- Molecular Weight : 219.20 g/mol
- CAS Number : 1447428-42-3
The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors in biological systems. Preliminary studies suggest that compounds with similar structures exhibit activity against various targets, including enzymes involved in amino acid metabolism, such as branched-chain amino acid transaminases (BCATs) .
In Vitro Studies
In vitro assays have indicated that this compound may inhibit BCAT enzymes, which play a crucial role in the catabolism of branched-chain amino acids. The IC50 values for related compounds targeting BCAT1 have been reported to be below 20 μM, suggesting significant inhibitory potential .
Pharmacological Profile
The compound's pharmacological profile includes:
- Antiproliferative Activity : Potential effects on cell proliferation have been noted, with some studies indicating that fluorinated compounds can enhance antiproliferative effects against various cancer cell lines.
- Selectivity : The selectivity of this compound towards BCAT1 and BCAT2 has been a focus of research, as selectivity could lead to fewer side effects in therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activity of fluorinated compounds similar to this compound. Below are key findings from relevant literature:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
